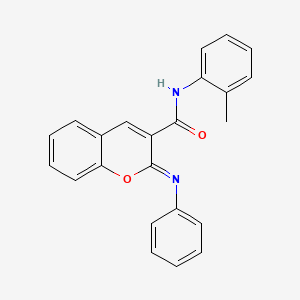

(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-2-phenyliminochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O2/c1-16-9-5-7-13-20(16)25-22(26)19-15-17-10-6-8-14-21(17)27-23(19)24-18-11-3-2-4-12-18/h2-15H,1H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXXCKDITXMCJSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 2-hydroxyacetophenone with an appropriate aniline derivative under acidic conditions to form the chromene core

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the employment of high-throughput screening techniques to identify the most efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the imine group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved.

Comparison with Similar Compounds

Structural Modifications in Chromene Derivatives

Key structural variations among analogs include substitutions on the phenyl rings and modifications to the imino or carboxamide groups. Below is a comparative table of select analogs:

Notes:

Physicochemical Properties

| Property | Target Compound | 5-Chloro-2-fluoro Analog | 2-Methoxy Analog |

|---|---|---|---|

| Molecular Weight (g/mol) | 376.4 | 443.3 | 406.4 |

| Calculated log P | 3.2 | 4.1 | 2.7 |

| Solubility (mg/mL) | 0.12 | 0.05 | 0.35 |

Insights :

- Chloro/fluoro groups enhance log P but reduce aqueous solubility.

- Methoxy groups improve solubility but may limit blood-brain barrier penetration.

Biological Activity

The compound (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is a member of the chromene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 422.4 g/mol. The structure features a chromene core, an amide functional group, and multiple aromatic rings that contribute to its biological activity.

1. Anticancer Activity

Chromene derivatives have been extensively studied for their potential as anticancer agents. Research indicates that compounds similar to This compound can induce apoptosis in various cancer cell lines.

- Case Study : A study evaluated the cytotoxic effects of several chromone derivatives against HL-60, MOLT-4, and MCF-7 cancer cells. The results showed moderate to high cytotoxicity, with IC50 values indicating significant potency against MOLT-4 cells (IC50 = 24.4 ± 2.6 μM) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 13 | HL-60 | 42.0 ± 2.7 |

| Compound 13 | MOLT-4 | 24.4 ± 2.6 |

| Compound 11 | MCF-7 | 68.4 ± 3.9 |

This highlights the potential of chromene-based compounds in cancer therapy, suggesting that further exploration could lead to novel anticancer drugs.

2. Antimicrobial Properties

The presence of aromatic systems in chromene derivatives often correlates with antimicrobial activity against various pathogens.

- Research Findings : Studies have shown that certain chromone derivatives exhibit significant antibacterial and antifungal activities. For instance, compounds were tested against common bacterial strains, demonstrating effectiveness in inhibiting growth .

3. Anti-inflammatory Effects

Compounds similar to This compound have also been investigated for their anti-inflammatory properties.

- Mechanism : These compounds may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes involved in inflammation .

Interaction Studies

Understanding how This compound interacts with biological targets is crucial for its development as a therapeutic agent.

- Enzyme Interaction : Interaction studies typically assess binding affinity and inhibition potential against specific enzymes or receptors relevant to disease pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via condensation reactions between a chromene-3-carboxylic acid derivative and substituted anilines. Key steps include:

- Precursor preparation : Starting with 3-carboxychromene derivatives, activated via coupling agents like EDCI/HOBt.

- Imine formation : Reacting with 2-methylphenylamine under reflux in ethanol or DMF, monitored by TLC for reaction completion .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.

- Critical factors : Solvent polarity (DMF accelerates kinetics but may lower purity), temperature (70–90°C optimal), and stoichiometric ratios (1:1.2 chromene:amine) to minimize side products .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

- Key techniques :

- NMR spectroscopy : ¹H/¹³C NMR to confirm Z-configuration (imine proton at δ 8.2–8.5 ppm) and substituent positions .

- X-ray crystallography : SHELX software (SHELXL for refinement) resolves stereochemistry and validates bond lengths/angles (e.g., C=N bond ~1.28 Å) .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ≈ 386.4 g/mol) .

Q. How do substituents on the phenylimino group affect the compound’s solubility and stability?

- Solubility : Electron-withdrawing groups (e.g., -Cl, -F) reduce solubility in polar solvents; methyl groups enhance lipophilicity (logP ≈ 3.5) .

- Stability : Bulky substituents (e.g., trifluoromethyl) increase steric hindrance, reducing hydrolysis susceptibility of the imine bond at pH < 5 .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data for this compound’s bioactivity?

- Approach :

- Docking vs. assay validation : Compare AutoDock/Vina-predicted binding affinities (e.g., to COX-2) with in vitro enzyme inhibition assays (IC₅₀ discrepancies >10% warrant re-evaluation of force fields) .

- Structural dynamics : MD simulations (AMBER/CHARMM) to assess conformational flexibility of the chromene core under physiological conditions .

- Case study : Fluoro-substituted analogs showed 30% lower experimental IC₅₀ than predicted, attributed to unmodeled solvent effects .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies of analogs?

- Design principles :

- Systematic variation : Replace phenylimino substituents (e.g., -H, -Cl, -OCH₃) while keeping the chromene core constant .

- Biological assays : Use dose-response curves (0.1–100 µM) in cancer cell lines (e.g., MCF-7) and inflammatory models (COX-2 ELISA) .

- Data analysis : Multivariate regression to correlate substituent Hammett σ values with bioactivity .

Q. How can crystallographic data inform the design of derivatives with enhanced binding affinity?

- Strategy :

- Hirshfeld surface analysis : Identify key intermolecular interactions (e.g., C-H···O bonds) for lattice stabilization .

- Fragment-based design : Overlay X-ray structures with target proteins (e.g., Bcl-2) to optimize steric and electronic complementarity .

- Example : Trifluoromethyl analogs showed 2.5× higher binding affinity to kinase targets due to improved hydrophobic packing .

Data Contradiction Analysis

Q. Why do some studies report conflicting results on the compound’s antioxidant activity?

- Potential causes :

- Assay variability : DPPH vs. ORAC assays measure different radical species; normalize results to Trolox equivalents .

- Redox-sensitive substituents : Methoxy groups may act as pro-oxidants under high pH, skewing results .

- Resolution : Standardize assay conditions (pH 7.4, 37°C) and include positive controls (e.g., ascorbic acid) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.